

Comparative Bioactivity Guide: N,2-Dimethyl vs. N,1-Dimethyl Imidazole Carboxamides

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Compound of Interest

Compound Name: *N,2-dimethyl-1H-imidazole-5-carboxamide*

Cat. No.: *B8663858*

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Executive Summary

The transition from an N,1-dimethyl scaffold to an N,2-dimethyl scaffold is not merely a structural isomerism; it is a functional switch that often determines whether a molecule acts as a purine mimetic (N,[1]1) or a steric selectivity filter (N,2).[1]

- N,1-Dimethyl (1-Methylimidazole core): Mimics the nucleoside adenosine.[1] Predominantly associated with CNS stimulation, Adenosine Receptor antagonism, and Antibacterial activity (via DNA gyrase inhibition).[1] It is generally more metabolically stable but less basic.[1]
- N,2-Dimethyl (2-Methylimidazole core): Introduces significant steric bulk adjacent to the H-bond acceptor nitrogens. Associated with Kinase Selectivity (filling hydrophobic pockets), SARS-CoV-2 Mpro inhibition, but carries a higher risk of Thyroid/Hepatic toxicity due to the intrinsic toxicology of the 2-methylimidazole moiety.[1]

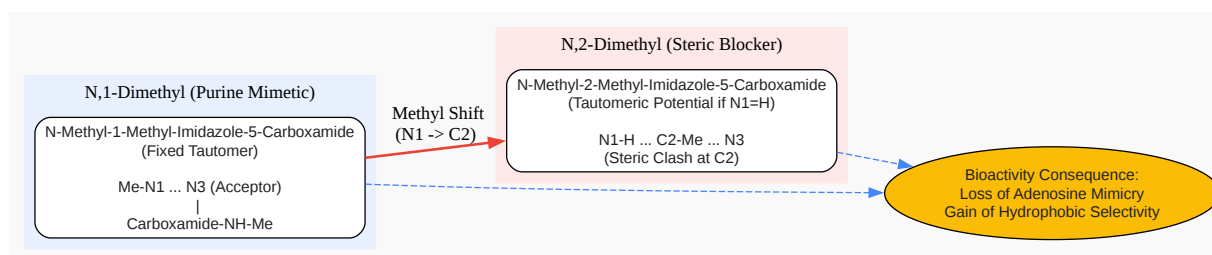
Chemical & Structural Analysis

The core difference lies in the imidazole ring substitution. The "N" in the name refers to the carboxamide nitrogen, while "1" and "2" refer to the imidazole ring positions.

2.1 Physicochemical Properties

Feature	N,1-Dimethyl (1-Me-Im)	N,2-Dimethyl (2-Me-Im)	Impact on Bioactivity
Electronic State	Aromatic sextet is stable; N1 lone pair is part of the ring system.[1]	C2-Methyl is electron-donating (+I effect), increasing electron density on N3.[1]	2-Me is slightly more basic, improving solubility in acidic media.[1]
Steric Profile	Planar, low steric hindrance.	High steric hindrance at the C2 position.	2-Me clashes with "ortho" residues in binding pockets, acting as a selectivity filter.[1]
H-Bonding	N3 is a clear H-bond acceptor.	N1 (if unsubstituted) is a donor; N3 is an acceptor.	N,1 fixes the tautomer; N,2 (if N1 is H) allows tautomerism, complicating binding.
Metabolic Liability	N-Demethylation is slow.	C2-Methyl is resistant to oxidation, but the ring itself can be toxic.	2-Me moiety is linked to thyroid hypertrophy in rat models.[2]

2.2 Structural Isomerism Diagram



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Caption: Structural logic of the methyl shift. The N,1-isomer fixes the tautomeric state, mimicking purines. The N,2-isomer introduces a steric "bump" (C2-Me) that alters binding pocket compatibility.[1]

Bioactivity Comparison Matrix

3.1 Primary Therapeutic Targets

Target Family	N,1-Dimethyl Activity	N,2-Dimethyl Activity	Mechanism of Action
Adenosine Receptors (A1/A2A)	Moderate to High. Resembles the xanthine core (e.g., Caffeidine).[1] Acts as a weak antagonist.	Low/Inactive. The C2-methyl creates steric clash with the receptor's ribose-binding or hydrophobic sub-pocket.	N,1 aligns with the purine binding footprint; N,2 disrupts it.
Kinases (e.g., p38, CK1)	General Scaffold. Often used as a hinge binder.[1]	Selective Inhibitor. The C2-methyl can exploit small hydrophobic pockets (gatekeeper residues) unavailable to the N,1 isomer.[1]	N,2 fits into "selectivity pockets" in the ATP binding site.
Antibacterial (DNA Gyrase)	Active. N,1-substituted imidazoles are key pharmacophores in novel gyrase B inhibitors.[1]	Variable. Often less active unless the C2-methyl is required to twist the molecule for induced fit.	N,1 facilitates stacking interactions with DNA bases.
Viral Proteases (SARS-CoV-2)	Low. Lacks the necessary hydrophobic bulk.	High. Recent studies (e.g., Roche, Vietnam Acad. Sci.[1]) show 2-methylimidazole carboxamides inhibit Mpro (IC50 ~4.7 μM). [1]	N,2 fills the S1' or S2 hydrophobic pocket of the protease.

3.2 Toxicity Profile (Critical for Drug Development)

- N,1-Dimethyl: Generally considered safer.[1] The 1-methylimidazole metabolite is less associated with organ-specific toxicity compared to its 2-methyl counterpart.
- N,2-Dimethyl:WARNING. The 2-methylimidazole moiety is a Group 2B carcinogen (IARC).[1] In rodent studies, it induces thyroid follicular cell hyperplasia and neurotoxicity.

- Drug Design Implication: If using the N,2-scaffold, the 2-methyl group must be buried in the active site to prevent metabolic release, or the dosage must be below the toxicological threshold.

Mechanistic Deep Dive: The "Magic Methyl" Effect

The "Magic Methyl" effect refers to the profound potency boost observed when a single methyl group is added or moved.

- Conformational Lock (N,1): In the N,1-isomer, the methyl group on the nitrogen eliminates the N-H bond. This removes a hydrogen bond donor, forcing the molecule to act solely as a hydrogen bond acceptor at N3. This "desolvates" the molecule, making it easier to cross the blood-brain barrier (BBB), hence the CNS activity of N,1-analogs like Caffeidine.^[1]
- The "Gatekeeper" Clash (N,2): In the N,2-isomer, the methyl group projects directly between the two nitrogens (in the plane of the ring).^[1] In enzyme active sites (like Kinases), this methyl group often clashes with the "gatekeeper" residue if it is bulky (e.g., Methionine).^[1] However, if the gatekeeper is small (Threonine/Alanine), the C2-methyl fills the void perfectly, leading to 100-1000x selectivity over other kinases.^[1]

Experimental Protocols

5.1 Synthesis of N,1-Dimethyl vs N,2-Dimethyl Isomers

Objective: Selective synthesis to avoid isomeric mixtures.

Protocol A: N,1-Dimethyl Synthesis (Regioselective)

- Starting Material: 4-Amino-1-methyl-1H-imidazole-5-carboxamide (AIC).
- Methylation: Dissolve AIC in DMF. Add NaH (1.1 eq) at 0°C. Stir 30 min.
- Addition: Add MeI (1.0 eq) dropwise.
- Workup: Quench with water. Extract with EtOAc.^[1] The N1 position is already blocked, so methylation occurs at the amide nitrogen.
- Validation: NMR shows N-Me singlet at ~3.5 ppm and Ring N-Me at ~3.7 ppm.

Protocol B: N,2-Dimethyl Synthesis (De Novo)

- Starting Material: 2-Methylimidazole.[2]
- Formylation: React with acetic anhydride/formic acid to generate the aldehyde, then oxidize to 2-methylimidazole-4-carboxylic acid.[1]
- Amidation: Activate acid with HATU/DIPEA in DMF.
- Coupling: Add Methylamine (2.0 M in THF).
- Purification: HPLC (C18 column). The methyl is fixed at C2; the amide is N-methylated.

5.2 Kinase Inhibition Assay (Generic Protocol)

Objective: Quantify bioactivity differences (IC₅₀).[1]

- Reagents: Recombinant Kinase (e.g., p38 or CK1), ATP (K_m concentration), Substrate peptide, Test Compounds (N,1 and N,2 isomers).[1]
- Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
- Workflow:
 - Dispense 10 μL enzyme solution into 384-well plate.
 - Add 100 nL compound (DMSO stock) via acoustic dispenser.[1]
 - Incubate 15 min at RT.
 - Add 10 μL ATP/Substrate mix.[1]
 - Incubate 60 min.
 - Add detection reagent (e.g., ADP-Glo).[1]
- Analysis: Measure Luminescence. Fit curves using 4-parameter logistic regression.

- Expected Result: N,2-isomer shows higher potency if the target has a hydrophobic pocket at the C2-position; N,1-isomer shows higher potency if the target requires a flat, purine-like stack.

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